2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide
Description
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide is a synthetic acrylamide derivative featuring a cyano group at position 2, a 4-methoxyphenyl substituent at position 3, and an N-phenyl amide group. The electron-withdrawing cyano group and electron-donating methoxy group on the aromatic ring contribute to its unique electronic properties, which may influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-10,14H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDDQQBCXQOMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of cyanoacetic acid derivatives with substituted aromatic amines. For instance, the reaction of cyanoacetic acid with 4-methoxyaniline and phenyl isocyanate under controlled conditions can yield the desired compound . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave irradiation and biocatalysis .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
- N-Phenyl vs. N-(4-Chlorobenzyl): The target compound’s N-phenyl group contrasts with N-(4-chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide (), where the amide nitrogen is bonded to a 4-chlorobenzyl group.
- N-[1-(4-Methoxyphenyl)ethyl]:
Compound 4f () features an N-[1-(4-methoxyphenyl)ethyl] group, which enhances steric hindrance and may reduce rotational freedom, affecting binding to biological targets like fungal enzymes .
Functional Group Modifications
- Cyano vs. Chloro Substituents: Replacing the cyano group with chlorine, as in 3-chloro-N-(4-methoxyphenyl)propanamide (), eliminates the strong electron-withdrawing effect of the cyano group. This likely reduces dipole moments and hydrogen-bonding capacity, impacting crystallinity and solubility .
- Ester vs. Amide Derivatives: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate () replaces the amide with an ester. The ester group increases hydrophobicity (higher logP) but decreases stability under physiological conditions compared to the amide .
Physicochemical Properties
- logP Calculations:
While logP data for the target compound is absent, provides a methodology for estimating logP in propanamide analogs. For example, 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide has a calculated logP of +12 CM due to hydrogen bonding and resonance effects. The target compound’s logP is expected to be lower due to the absence of nitro or trifluoromethyl groups .
Structural and Crystallographic Insights
- Hydrogen Bonding and Packing: In 3-chloro-N-(4-methoxyphenyl)propanamide (), N–H···O and C–H···O interactions form homodromic chains along the crystallographic a-axis.
- Bond Lengths and Resonance: The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) in are typical for amides. The target compound’s cyano group may slightly elongate the C(=O)–N bond due to competing resonance effects .
Data Tables
Table 2: Functional Group Impact on Properties
| Group | Electronic Effect | Hydrogen-Bonding Capacity | logP Contribution |
|---|---|---|---|
| Cyano (CN) | Strong EWG | Moderate (dipole-dipole) | +0.6 |
| Methoxy (OMe) | Moderate EDG | Low (C–H···O weak) | +0.1 |
| Chloro (Cl) | Moderate EWG | None | +0.7 |
Biological Activity
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and possible therapeutic applications based on recent studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 146495-19-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The compound's activity is attributed to its interaction with several molecular targets, which modulate key biological pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX (cyclooxygenase) and LOX (lipoxygenase).
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines like IL-1β and TNFα in various models.
Biological Assays and Findings
Several studies have investigated the biological activity of this compound through various assays:
-
In Vitro Studies :
- Cell viability assays demonstrated that the compound does not exhibit cytotoxicity at therapeutic concentrations.
- It effectively reduced nitrite production in macrophage cultures, indicating its potential as an anti-inflammatory agent.
-
In Vivo Studies :
- In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced edema compared to control groups.
- The compound also showed a dose-dependent effect on leukocyte migration in zymosan-induced peritonitis models.
Data Table: Summary of Biological Activities
Case Studies
A notable study explored the effects of this compound on inflammation. In this study, mice treated with the compound exhibited a marked decrease in paw swelling compared to untreated controls. Additionally, histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
